Ethyl 3-bromo-2-cyano-6-methoxybenzoate
Description
Ethyl 3-bromo-2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 2-position, and a methoxy group at the 6-position of the aromatic ring. The ethyl ester moiety at the carboxyl group enhances its lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical intermediates. This compound’s reactivity is influenced by the electron-withdrawing cyano and bromo groups, which activate the ring for electrophilic substitution or nucleophilic aromatic substitution reactions. The methoxy group contributes to solubility in polar aprotic solvents, while the bromine atom provides a handle for further functionalization, such as cross-coupling reactions.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)8(12)4-5-9(10)15-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOTGVFZVSYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-6-methoxybenzoate typically involves the bromination of ethyl 2-cyano-6-methoxybenzoate. This can be achieved through the following steps:
Starting Material: Ethyl 2-cyano-6-methoxybenzoate.
Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Formation of ethyl 3-azido-2-cyano-6-methoxybenzoate.
Reduction: Formation of ethyl 3-bromo-2-amino-6-methoxybenzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-6-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-2-cyano-6-methoxybenzoate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The cyano group can participate in various reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-bromo-2-cyano-6-methoxybenzoate can be contextualized by comparing it with related benzoate derivatives. Below is a detailed analysis of key analogues:
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate
- Structural Differences : Replaces the 6-methoxy group with a trifluoromethyl (-CF₃) group .
- Physicochemical Properties: Molecular Formula: C₁₁H₇BrF₃NO₂ Molar Mass: 322.08 g/mol .
- Impact of Substituents :
- The -CF₃ group is strongly electron-withdrawing, increasing the compound’s stability against nucleophilic attack compared to the electron-donating methoxy group.
- Enhanced lipophilicity due to the hydrophobic trifluoromethyl group, which may improve membrane permeability in biological systems.
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
- Structural Differences: Contains a bromomethyl (-CH₂Br) group at the 2-position instead of cyano (-CN). Features a hydroxy (-OH) group at the 6-position and an additional methoxy (-OCH₃) group at the 4-position .
- Physicochemical Properties :
- Impact of Substituents: The bromomethyl group introduces a reactive site for alkylation or elimination reactions.
Ethyl 2-ethoxybenzoate Derivatives
- Structural Similarities : Ethyl esters with substituted benzoate backbones, such as 2-ethoxybenzonitrile and 2-ethoxybenzaldehyde .
- Key Contrasts: this compound lacks the boronic acid or aldehyde functionalities present in these analogues, limiting its utility in Suzuki-Miyaura couplings or condensation reactions. The bromo and cyano groups confer distinct electronic effects compared to ethoxy or methyl substituents.
Data Table: Comparative Analysis of Benzoate Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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